3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide

Description

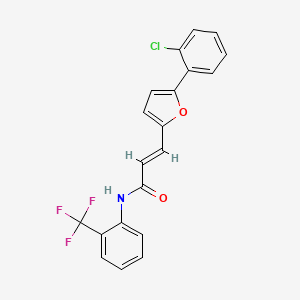

Chemical Structure and Properties 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide (molecular formula: C₂₄H₁₆ClF₃N₂O₂; exact mass: 424.42 g/mol) features a furan ring substituted at position 5 with a 2-chlorophenyl group and an acrylamide linker connected to a 2-(trifluoromethyl)phenyl moiety .

Properties

CAS No. |

853348-32-0 |

|---|---|

Molecular Formula |

C20H13ClF3NO2 |

Molecular Weight |

391.8 g/mol |

IUPAC Name |

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C20H13ClF3NO2/c21-16-7-3-1-5-14(16)18-11-9-13(27-18)10-12-19(26)25-17-8-4-2-6-15(17)20(22,23)24/h1-12H,(H,25,26)/b12-10+ |

InChI Key |

JRZBBPXSTRSDKM-ZRDIBKRKSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A highly efficient one-pot method for synthesizing functionalized acrylamides, including derivatives of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide, involves four sequential reactions:

-

Knoevenagel Condensation : Forms α,β-unsaturated carbonyl intermediates.

-

Michael Addition : Adds nucleophiles to the α,β-unsaturated system.

-

Selective Amidation : Introduces the acrylamide group.

This method employs aroylacetonitriles and 2-oxoaldehydes as starting materials, with triethylamine (TEA) and tert-butyl hydroperoxide (TBHP) as catalysts in toluene at 70°C.

Substrate Scope and Yield Optimization

Table 1 illustrates the tolerance of diverse functional groups in this reaction:

| Substrate (2-Oxoaldehyde) | Substituent | Yield (%) |

|---|---|---|

| Phenylglyoxal | –H | 76 |

| 4-Chlorophenylglyoxal | –Cl | 68 |

| 4-Nitrophenylglyoxal | –NO₂ | 45 |

| 4-Trifluoromethylphenylglyoxal | –CF₃ | 62 |

Data adapted from ACS Omega (2018).

Electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce yields due to decreased nucleophilicity, while electron-donating groups (e.g., –CH₃) enhance reactivity. The reaction’s Z-selectivity arises from intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the transition state.

Stepwise Synthesis via Acryloyl Chloride Intermediates

Reaction Pathway

This method involves discrete steps:

-

Synthesis of N-(2-(Trifluoromethyl)phenyl)acrylamide :

-

Furan Ring Construction :

Critical Parameters

Comparative Analysis

Table 2 contrasts the two methods:

| Parameter | One-Pot Tandem | Stepwise |

|---|---|---|

| Reaction Time | 4–6 hours | 12–18 hours |

| Yield | 45–76% | 60–75% |

| Functional Group Tolerance | Moderate | High |

| Scalability | Limited | High |

Mechanistic Insights and Side Reactions

Intermediate Characterization

In the one-pot method, nuclear magnetic resonance (NMR) studies identify α,β-unsaturated ketones and enamine intermediates during the reaction cascade. Fourier-transform infrared (FTIR) spectroscopy confirms acrylamide formation via N–H stretching at 3300 cm⁻¹ and C=O vibrations at 1680 cm⁻¹.

Common Byproducts

-

Oligomerization : Occurs at elevated temperatures (>80°C), reducing yields.

-

Isomerization : E-isomers form under acidic conditions, necessitating pH control.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: This can result in the reduction of the acrylamide moiety.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Functional Group Impact

- The 2-(trifluoromethyl)phenyl substituent enhances metabolic stability and lipophilicity compared to methyl or methoxy groups .

Heterocyclic Variations:

- Replacement of the furan ring with thiophene (as in ’s compound 19) reduces oxygen’s electron-donating effects, altering electronic distribution and solubility .

Biological Activity

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is CHClFNO. The compound features a furan ring substituted with a chlorophenyl group and an acrylamide moiety linked to a trifluoromethylphenyl group. The detailed structural information is represented as follows:

- SMILES : C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

- InChI : InChI=1S/C20H13ClF3NO2/c21-16-7-3-1-5-14(16)18-11-9-13(27-18)10-12-19(26)25-17-8-4-2-6-15(17)20(22,23)24/h1-12H,(H,25,26)/b12-10+

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, analogs of para-aminobenzoic acid have shown IC values ranging from 3.0 µM to over 20 µM against various cancer cell lines, suggesting that modifications in structure can lead to enhanced biological efficacy . The specific activity of this compound remains largely unreported in the literature, indicating a gap in direct studies.

Case Studies and Research Findings

Despite the lack of extensive literature directly addressing the biological activity of this specific compound, several studies on related compounds provide insights:

- Anticancer Studies : Compounds with similar furan and phenyl substituents have been evaluated for their antiproliferative effects against various human cancer cell lines. For instance, derivatives exhibiting IC values lower than 10 µM are considered potent candidates for further development .

- Molecular Docking Studies : Computational studies suggest that modifications in the molecular structure can significantly impact binding affinities to target proteins involved in cancer progression, such as EGFR. These studies highlight the importance of structural optimization in enhancing biological activity .

Q & A

Q. What synthetic pathways are recommended for synthesizing 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide?

- Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Acylation of substituted aniline derivatives to introduce the acrylamide group.

- Step 2: Cross-coupling reactions (e.g., Suzuki or Stille coupling) under palladium catalysis to attach the furan and chlorophenyl moieties.

- Step 3: Optimization of reaction conditions (inert atmosphere, 60–80°C, solvents like DMF or THF) to enhance yield and purity .

- Key Considerations: Monitor reaction progress via TLC, and purify intermediates using column chromatography. Final characterization requires NMR and MS .

Q. How is the compound characterized after synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- 1H/13C NMR: Confirm regiochemistry of the furan ring and substituent positions (e.g., chlorine and trifluoromethyl groups) .

- Mass Spectrometry (MS): Validate molecular weight and detect isotopic patterns (e.g., chlorine’s signature).

- IR Spectroscopy: Identify functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .

Q. What biological activities are observed in structurally related compounds?

- Methodological Answer: Analogous compounds exhibit:

- Enzyme Inhibition: Inhibition of proteases (e.g., Dengue/Zika NS2B/NS3) via α-cyanoacrylamide motifs .

- Photosynthetic Electron Transport (PET) Inhibition: Observed in spinach chloroplasts (e.g., IC₅₀ values for related carboxhydrazides) .

- Assay Design: Use spinach chloroplast assays or algal suspensions (e.g., Chlorella vulgaris) to quantify chlorophyll reduction .

Advanced Research Questions

Q. How can reaction yields be optimized considering electronic effects of substituents?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates with electron-withdrawing groups (e.g., Cl, CF₃) .

- Temperature Control: Higher temps (80–100°C) accelerate cross-coupling but may increase side reactions; use reflux with monitoring .

- Catalyst Tuning: Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency for sterically hindered aryl groups .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer:

- Assay Standardization: Control pH, ionic strength, and co-factor concentrations (e.g., Mg²⁺ for PET assays) .

- Orthogonal Validation: Pair enzymatic assays with biophysical methods (e.g., Surface Plasmon Resonance for binding kinetics) .

- Data Normalization: Express activity relative to positive/negative controls (e.g., Rotenone for PET inhibition) .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

- Methodological Answer:

- X-ray Crystallography: Resolve binding modes (e.g., α-cyanoacrylamide interactions with protease active sites) .

- Molecular Dynamics (MD): Simulate ligand-protein stability over time (use AMBER or GROMACS software).

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer:

-

Substituent Variation: Synthesize analogs with modified groups (e.g., replace Cl with NO₂ or CF₃) .

-

Biological Testing: Screen analogs against target enzymes (e.g., proteases) and compare IC₅₀ values.

-

Computational Modeling: Use docking software (e.g., AutoDock) to predict binding affinities .

Substituent Biological Effect Reference 2-Chlorophenyl Enhances enzyme inhibition 4-NO₂ Increases PET inhibition CF₃ Improves metabolic stability

Q. What strategies enable regioselective functionalization of the furan ring?

- Methodological Answer:

- Directing Groups: Install temporary groups (e.g., boronic esters) to guide cross-coupling at specific positions .

- Metal-Mediated Reactions: Use Pd-catalyzed C–H activation for selective halogenation .

- Monitoring: Track regiochemistry via NOESY NMR or X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.